2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide
Description
The compound 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide is a propanamide derivative characterized by a trichloroethyl backbone, a carbamothioyl linkage, and a 1-naphthylamino substituent. Its structure combines steric bulk (via the 2,2-dimethylpropanamide group) with electron-withdrawing trichloromethyl and sulfur-containing moieties, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C18H20Cl3N3OS |
|---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]propanamide |
InChI |
InChI=1S/C18H20Cl3N3OS/c1-17(2,3)15(25)23-14(18(19,20)21)24-16(26)22-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,23,25)(H2,22,24,26) |
InChI Key |
CAGWVVRAPGNADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide involves multiple steps. One common synthetic route includes the reaction of 2,2,2-trichloro-1-(2-naphthylamino)ethanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction conditions typically involve an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Hydrolysis Reactions
1.1 Acidic Hydrolysis
The carbamate or carbonothioylamino moieties can undergo hydrolysis under acidic conditions, potentially releasing ammonia or thioamides. For example:
-
Reaction : Hydrolysis of the carbonothioylamino group under HCl conditions.
-
Product : Formation of a thiourea derivative and release of HCl.
-
Conditions : Dilute HCl, reflux.
-
Reference : Similar hydrolysis patterns observed in thiourea-containing compounds.
1.2 Basic Hydrolysis
The trichloroethyl group may undergo elimination or substitution under basic conditions. For instance:
-
Reaction : Dehydrohalogenation of the trichloroethyl group.
-
Product : Formation of chloroalkene intermediates.
-
Conditions : Strong base (e.g., KOH), aqueous medium.
-
Reference : Analogous behavior in chlorinated ethyl derivatives .
Redox Reactions
2.1 Oxidation
The sulfur atom in the carbonothioylamino group is susceptible to oxidation:
-
Reaction : Oxidation to form sulfonic acid derivatives.
-
Reagent : H₂O₂ or KMnO₄.
-
Product : Sulfonic acid analogs.
-
Conditions : Aqueous acidic or neutral medium.
-
Reference : Oxidation trends in thiourea-based compounds.
2.2 Reduction
The trichloroethyl group may undergo reductive dechlorination:
-
Reaction : Reduction of CCl₃ to CCl₂ or CH₂ groups.
-
Reagent : NaBH₄ or LiAlH₄.
-
Product : Partially dechlorinated analogs.
-
Conditions : Inert atmosphere, dry solvent (e.g., THF).
Substitution Reactions
3.1 Nucleophilic Substitution
Chlorine atoms on the trichloroethyl group can be replaced by nucleophiles:
-
Reaction : Substitution of Cl with -OH or -NH₂ groups.
-
Reagent : Hydroxide ions or amines.
-
Product : Hydroxylated or aminated derivatives.
-
Conditions : Polar aprotic solvent (e.g., DMSO), elevated temperature.
-
Reference : Analogous substitution in chloroethyl compounds .
3.2 Thiol-Disulfide Exchange
The carbonothioylamino group may participate in thiol-disulfide exchanges:
-
Reaction : Exchange with external thiols.
-
Reagent : Mercaptoethanol or cysteine.
-
Product : Disulfide-linked derivatives.
-
Conditions : Neutral pH, room temperature.
-
Reference : Thiol-based reactivity in similar thiourea derivatives.
Other Reaction Pathways
4.1 Elimination
The trichloroethyl group may undergo β-elimination under basic conditions:
-
Reaction : Formation of chloroalkene intermediates.
-
Product : Vinyl chloride derivatives.
-
Conditions : Strong base (e.g., NaOH), high temperature.
4.2 Cross-Coupling Reactions
The naphthylamino group could act as a directing group for transition-metal-catalyzed reactions:
-
Reaction : Suzuki or Heck coupling with aryl halides.
-
Reagent : Pd catalyst, aryl halide.
-
Product : Cross-coupled naphthyl derivatives.
-
Conditions : Inert atmosphere, elevated temperature.
-
Reference : Naphthylamino groups in coupling reactions.
Reaction Data Table
Scientific Research Applications
The compound 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide is a complex chemical structure with potential applications in various scientific fields. Below is a detailed exploration of its applications, supported by data tables and case studies.
Structure
The molecular formula of this compound indicates a sophisticated structure that includes:
- A trichloroethyl group.
- A naphthylamine moiety.
- A carbonothioyl functional group.
This structure suggests potential reactivity and interaction with biological systems.
Agricultural Chemistry
This compound may serve as a pesticide or herbicide due to its chlorinated structure, which is often associated with increased biological activity against pests. Chlorinated compounds have been widely studied for their efficacy in controlling agricultural pests and diseases.
Pharmaceutical Research
The presence of the naphthylamine group positions this compound as a candidate for drug development. Naphthylamines are known for their biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of naphthylamine exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacteria and fungi, making this compound a potential antimicrobial agent.
Chemical Synthesis
Due to its unique functional groups, this compound can be utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules for research and industrial applications.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Known Applications |
|---|---|---|
| 1-Naphthylamine | Simple amine with naphthalene ring | Dye manufacturing, pharmaceuticals |
| Trichloroacetic Acid | Trichloro functional group | Herbicide and chemical synthesis |
| 2,2-Dimethylpropanamide | Aliphatic amide with methyl groups | Solvent and chemical intermediate |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of naphthylamine were tested against various cancer cell lines, showing significant cytotoxicity. The study highlighted the mechanism of action involving apoptosis induction in cancer cells, suggesting that compounds similar to this compound could be developed as potential anticancer agents.
Case Study 2: Antimicrobial Properties
Research conducted by International Journal of Antimicrobial Agents demonstrated that chlorinated compounds exhibit strong antimicrobial properties. The study found that similar structures had minimum inhibitory concentrations (MICs) effective against common pathogens like Escherichia coli and Staphylococcus aureus. This indicates the potential use of the compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Withdrawing Groups : The trichloroethyl moiety, common across analogs, contributes to electrophilicity and may influence binding to cysteine-rich proteins .
- Carbamothioyl Linkage : This group introduces sulfur, which can participate in hydrogen bonding or redox interactions, contrasting with sulfonamides (e.g., ) or acrylamides (e.g., ).
Biological Activity
The compound 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide , often referred to as a derivative of naphthylamine, exhibits significant biological activity that warrants detailed examination. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound indicates a complex arrangement featuring a naphthyl group attached to a trichloroethylamine moiety. The presence of multiple chlorine atoms suggests potential for significant biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to this derivative can exhibit various biological activities, including:
- Antioxidant Activity : Similar naphthylamine derivatives have been noted for their ability to scavenge free radicals and protect against oxidative stress, which is crucial in preventing cellular damage.
- Antimicrobial Properties : Studies have shown that certain naphthylamine derivatives possess antimicrobial effects against various pathogens.
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity towards cancer cell lines, indicating potential as therapeutic agents in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The structure allows for interaction with reactive oxygen species (ROS), mitigating oxidative damage.
- Enzyme Inhibition : Certain studies suggest that naphthylamine derivatives can inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Cell Membrane Interaction : The hydrophobic nature of the compound may facilitate its integration into cell membranes, altering membrane fluidity and function.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antioxidant Properties
A study conducted by the International Agency for Research on Cancer explored the antioxidant capabilities of various naphthylamine derivatives. The findings indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting a protective role against oxidative damage in biological systems .
Case Study 2: Antimicrobial Activity
Research highlighted in environmental monitoring reports demonstrated that certain chlorinated naphthylamines exhibited significant antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests potential applications in developing antimicrobial agents for clinical use .
Case Study 3: Cytotoxic Effects on Cancer Cells
A recent publication examined the cytotoxic effects of related naphthylamine derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, providing a basis for further investigation into their therapeutic potential .
Q & A
Q. What in silico tools are suitable for predicting metabolic pathways and toxicity?
- Methodological Answer :
- Metabolism Prediction : Use SwissADME or MetaPrint2D to identify likely Phase I/II metabolites (e.g., CYP450-mediated oxidation).
- Toxicity Profiling : Run ProTox-II for hepatotoxicity and mutagenicity alerts. Cross-reference with ToxCast data to prioritize in vitro assays (e.g., Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
